

# TY-51469: A Technical Overview of the Potent Chymase Inhibitor

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## Compound of Interest

Compound Name: TY-51469

Cat. No.: B15582324

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## Abstract

**TY-51469** is a potent, synthetic, organic small molecule that functions as a selective inhibitor of chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells.[1][2] This document provides a comprehensive technical overview of **TY-51469**, including its chemical structure, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent in various inflammatory and fibrotic diseases.

## Chemical Structure and Properties

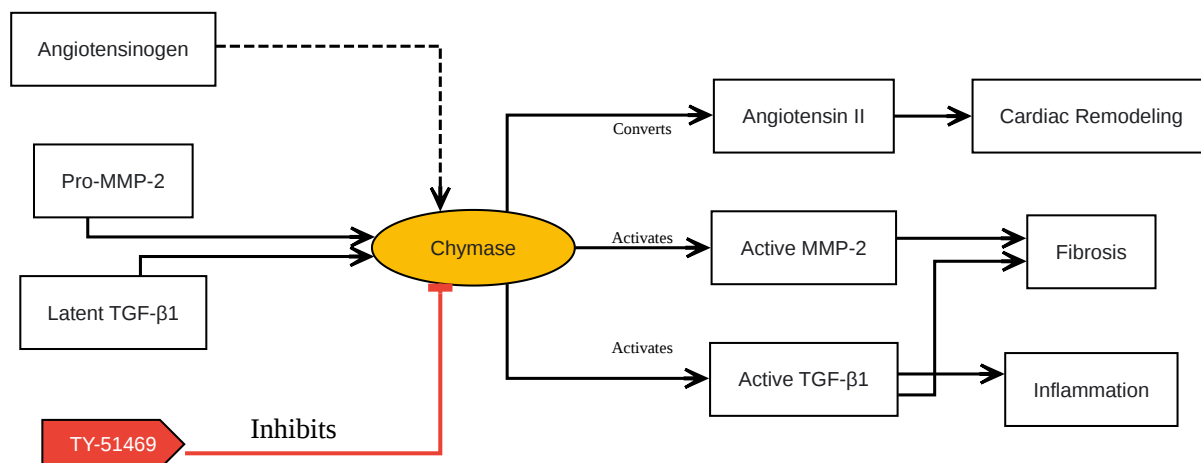
**TY-51469**, with the IUPAC name 2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid, is a complex heterocyclic compound.[3] Its chemical and physical properties are summarized in the table below.

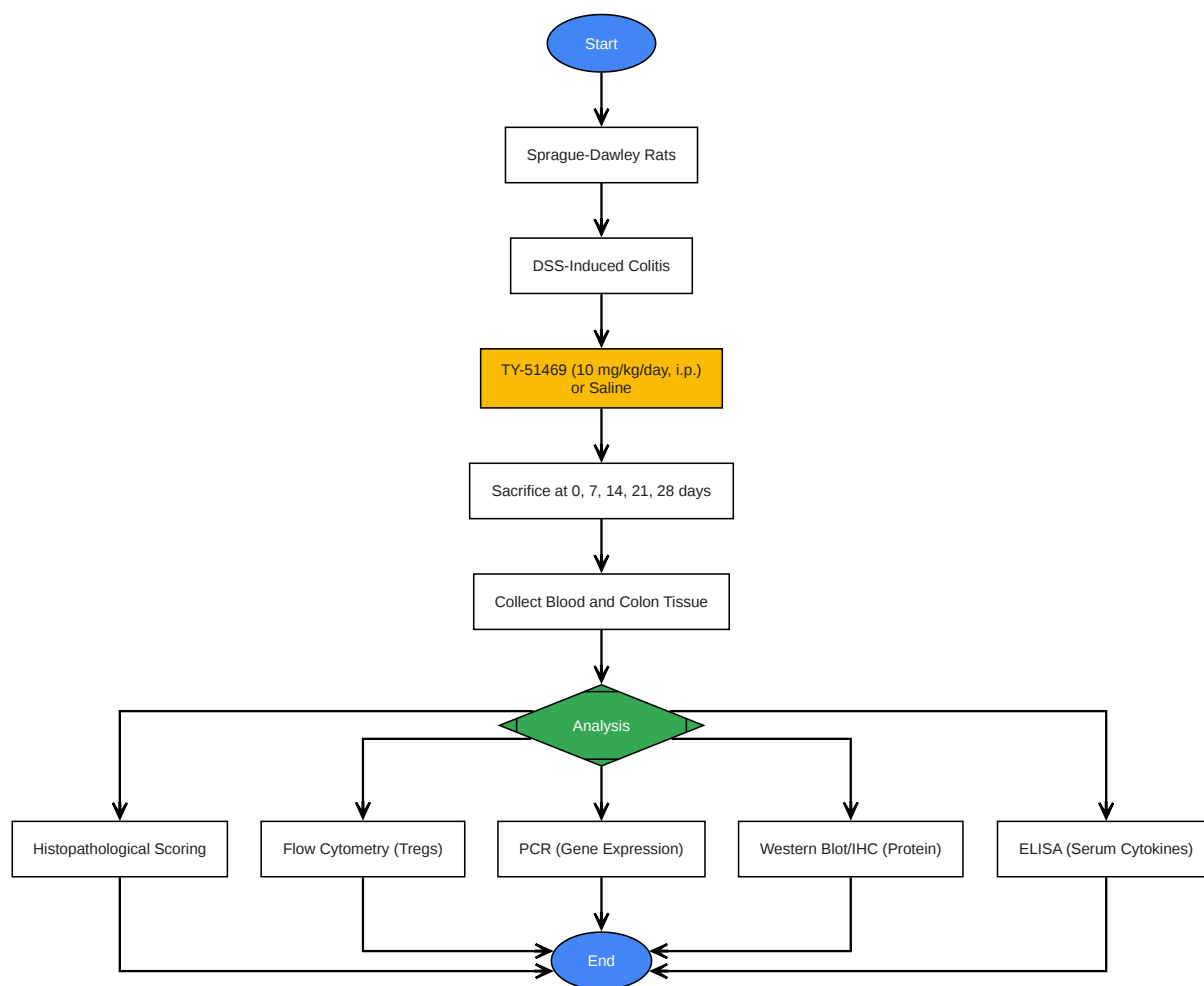
Property	Value	Source
Molecular Formula	C20H15FN2O6S4	[4]
Molecular Weight	526.60 g/mol	[4]
Appearance	Off-white to light brown solid	[4]
CAS Number	603987-59-3	[4]
SMILES	<chem>O=C(C1=CSC(C2=CC=C(NS(=O)(C3=C(C)C4=CC(F)=CC=C4S3)=O)C(S(=O)(C)=O)=C2)=N1)O</chem>	[4]

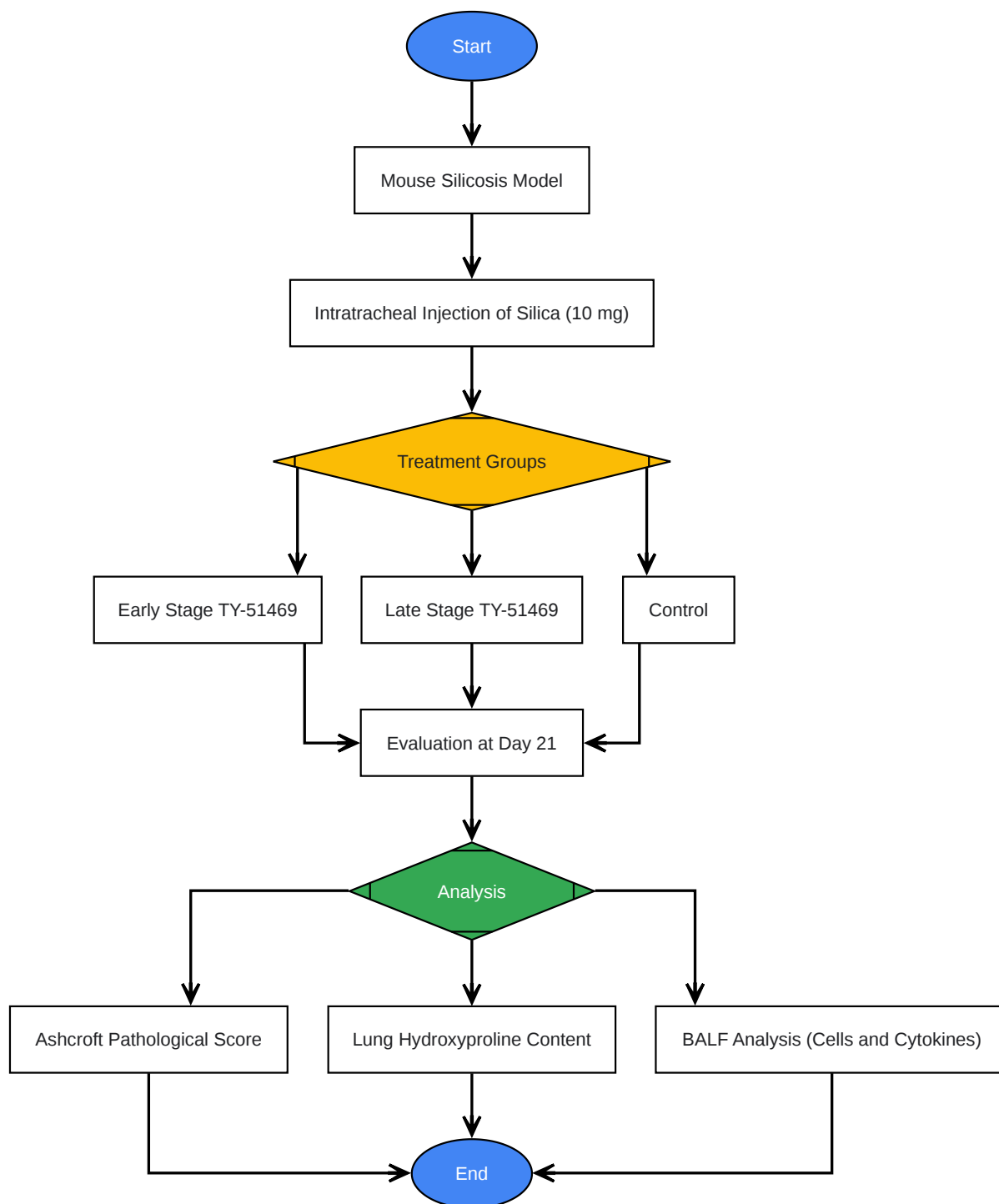
## Mechanism of Action

**TY-51469** is a highly potent inhibitor of chymase, with significantly different affinities for the enzyme from different species.[4] Chymase is a key enzyme involved in the activation of various signaling molecules that contribute to inflammation, tissue remodeling, and fibrosis.[5] The primary mechanism of action of **TY-51469** involves the direct inhibition of chymase activity, which in turn blocks the conversion of precursor molecules into their active forms.[6]

A key pathway affected by **TY-51469** is the renin-angiotensin system, where chymase can generate angiotensin II. Additionally, **TY-51469** has been shown to inhibit the chymase-mediated activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2) and MMP-9.[5][6] These molecules are critical in the pathogenesis of cardiac remodeling, fibrosis, and other inflammatory conditions.







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